(R)-2-methoxycyclohexanone

Overview

Description

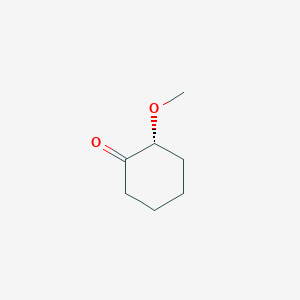

®-2-methoxycyclohexanone is an organic compound with the molecular formula C7H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methoxycyclohexanone can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methoxycyclohexanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the synthesis process to direct the formation of the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-methoxycyclohexanone typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and selectivity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

®-2-methoxycyclohexanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

®-2-methoxycyclohexanone has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-methoxycyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

(S)-2-methoxycyclohexanone: The enantiomer of ®-2-methoxycyclohexanone with similar chemical properties but different biological activity.

2-methoxycyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

2-methoxycyclohexane: A similar compound lacking the carbonyl group.

Uniqueness

®-2-methoxycyclohexanone is unique due to its chiral nature and specific reactivity. Its ability to undergo selective reactions makes it valuable in asymmetric synthesis and chiral catalysis. The compound’s distinct properties are leveraged in various applications, making it a versatile and important molecule in scientific research.

Biological Activity

(R)-2-methoxycyclohexanone is a chiral organic compound with significant potential in both synthetic organic chemistry and biological research. Its unique structure, characterized by a methoxy group attached to a cyclohexanone framework, enables specific interactions with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the methoxy group contributes to its reactivity and biological interactions. The stereochemistry of this compound is crucial, as it influences how it interacts with enzymes and other biological targets.

Research indicates that this compound can act as a substrate for specific enzymes, leading to the formation of various metabolites. Its interactions with enzymes suggest potential roles in metabolic pathways that could be leveraged for therapeutic purposes. Notably, studies have shown that the compound may influence enzyme activity, which is critical for understanding its pharmacological applications.

| Mechanism | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for specific enzymes, leading to metabolite formation. |

| Enzyme Inhibition | Potential to inhibit certain enzyme activities, influencing metabolic pathways. |

| Metabolic Pathways | Interactions may alter pathways involved in drug metabolism and efficacy. |

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. Preliminary findings suggest that it may enhance or inhibit enzyme activity depending on the specific biological context. For instance, its role as a substrate for cyclohexanone monooxygenase has been highlighted in biocatalytic studies aimed at synthesizing valuable chemical intermediates .

Case Studies

- Antifungal Activity : Research has indicated that ketones similar to this compound exhibit antifungal properties against pathogens like Fusarium verticillioides, suggesting potential applications in agricultural settings .

- Antibacterial Effects : Some derivatives of cyclohexanones have demonstrated antibacterial activity, which could extend to this compound through structural similarities .

- Pharmacological Applications : Ongoing studies are exploring the compound's potential as a pharmaceutical intermediate, particularly in developing new drugs targeting metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcyclohexanone | Similar cyclohexane structure | Lacks methoxy group; different reactivity |

| 2-Ethylcyclohexanone | Ethyl group instead of methoxy | Different steric effects and properties |

| Cyclopentanone | Five-membered ring | Different ring size affects reactivity |

These comparisons highlight how variations in functional groups and stereochemistry can lead to distinct biological activities.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in determining its viability as a therapeutic agent.

Properties

IUPAC Name |

(2R)-2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.